molecular formula C5H9NO4 B152461 (S)-2-((Carboxymethyl)amino)propanoic acid CAS No. 56857-47-7

(S)-2-((Carboxymethyl)amino)propanoic acid

Cat. No.: B152461
CAS No.: 56857-47-7
M. Wt: 147.13 g/mol
InChI Key: XYUPSBLFPTWJLC-VKHMYHEASA-N
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Description

(S)-2-((Carboxymethyl)amino)propanoic acid, also known as L-α-amino acid, is a chiral amino acid derivative. It is an important building block in organic chemistry and biochemistry, playing a crucial role in the synthesis of peptides and proteins. This compound is characterized by the presence of an amino group, a carboxyl group, and a side chain containing a carboxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing (S)-2-((Carboxymethyl)amino)propanoic acid is through the Strecker synthesis. This method involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis of the resulting α-aminonitrile to yield the desired amino acid . The reaction is typically promoted by acid, and hydrogen cyanide can be supplied or generated in situ from cyanide salts .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts and fermentation processes. Microorganisms such as Bacillus species are employed to produce the amino acid through fermentation, followed by purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((Carboxymethyl)amino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and amides, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-(carboxymethylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-3(5(9)10)6-2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUPSBLFPTWJLC-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56857-47-7
Record name Strombine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056857477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name STROMBINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA59FW3PYC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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